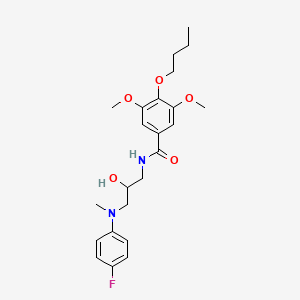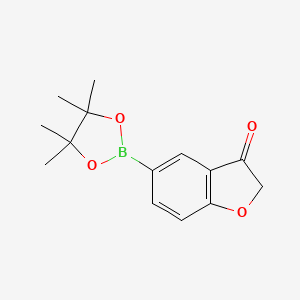
4-Butoxy-3,5-dimethoxy-N-(3-((4-fluorophenyl)methylamino)-2-hydroxypropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butoxy-3,5-dimethoxy-N-(3-((4-fluorophenyl)methylamino)-2-hydroxypropyl)benzamide is a complex organic compound with a unique structure that includes butoxy, dimethoxy, fluorophenyl, and hydroxypropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-3,5-dimethoxy-N-(3-((4-fluorophenyl)methylamino)-2-hydroxypropyl)benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-butoxy-3,5-dimethoxybenzoic acid with an appropriate amine under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the benzamide core.
Hydroxypropylation: The hydroxypropyl group is added via a reaction with an epoxide or a similar reagent under basic conditions.
Final Coupling: The final step involves coupling the intermediate with 3-((4-fluorophenyl)methylamino)-2-hydroxypropylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-3,5-dimethoxy-N-(3-((4-fluorophenyl)methylamino)-2-hydroxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Butoxy-3,5-dimethoxy-N-(3-((4-fluorophenyl)methylamino)-2-hydroxypropyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of other complex compounds.
Mechanism of Action
The mechanism of action of 4-Butoxy-3,5-dimethoxy-N-(3-((4-fluorophenyl)methylamino)-2-hydroxypropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Butoxy-3,5-dimethoxybenzohydrazide
- 4-Butoxy-3,5-dichlorophenol
- 4-Butoxy-3-methoxy-benzaldehyde
Uniqueness
4-Butoxy-3,5-dimethoxy-N-(3-((4-fluorophenyl)methylamino)-2-hydroxypropyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
73584-26-6 |
|---|---|
Molecular Formula |
C23H31FN2O5 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
4-butoxy-N-[3-(4-fluoro-N-methylanilino)-2-hydroxypropyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C23H31FN2O5/c1-5-6-11-31-22-20(29-3)12-16(13-21(22)30-4)23(28)25-14-19(27)15-26(2)18-9-7-17(24)8-10-18/h7-10,12-13,19,27H,5-6,11,14-15H2,1-4H3,(H,25,28) |
InChI Key |
QXZAYCGBKRZMNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1OC)C(=O)NCC(CN(C)C2=CC=C(C=C2)F)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid](/img/structure/B13405999.png)

![(2-Fluoro-benzyl)-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-benzyl]-amine](/img/structure/B13406009.png)


![2-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13406029.png)
![N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide](/img/structure/B13406043.png)

![methyl [(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B13406063.png)


![2-[(1,2,3,6,7,8-Hexahydro-4-pyrenyl)carbonyl]benzoic Acid](/img/structure/B13406093.png)


